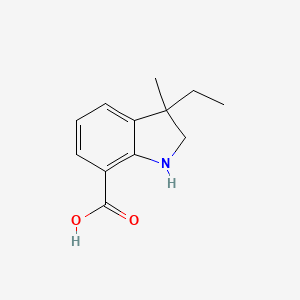
3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid (CAS: 2060027-06-5) is a partially hydrogenated indole derivative featuring a dihydroindole core (saturation at positions 2 and 3), a carboxylic acid group at position 7, and ethyl/methyl substituents at position 3 . Its molecular formula is C₁₁H₁₃NO₂ (MW: 191.23), and it exhibits moderate polarity due to the carboxylic acid group. Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Preparation Methods
The synthesis of 3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Indole Derivatives
Substituent Position and Ring Saturation
*Estimated based on atomic composition.
Key Observations :
- Substituent Effects : Ethyl/methyl groups at position 3 introduce steric bulk, which may hinder electrophilic substitution reactions compared to smaller substituents (e.g., methyl or methoxy) .
- Carboxylic Acid Position : A carboxylic acid at position 7 (vs. 2 or 3) modifies electronic distribution, influencing acidity (pKa) and hydrogen-bonding capacity.
Bioactivity Insights :
Biological Activity
3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid is an indole derivative that has garnered attention due to its diverse biological activities. Indoles are known for their roles in various biological processes and therapeutic applications, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C10H11NO2 with a molecular weight of 177.20 g/mol. Its structure includes a carboxylic acid functional group, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | This compound |
| InChI Key | NBAPWWFPSAIMRX-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that certain indole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting anti-apoptotic proteins .
Case Study:
In a comparative study involving various indole derivatives against colorectal carcinoma (HCT116) and lung carcinoma (A549) cell lines, the IC50 values for these compounds ranged from 6.76 µg/mL to over 200 µg/mL. The compound's ability to enhance caspase production further supports its potential as a chemotherapeutic agent .
Antimicrobial Activity
Indole derivatives have also shown promising antimicrobial properties. The minimum inhibitory concentration (MIC) of related compounds against Staphylococcus aureus and Candida albicans has been reported to be as low as 0.98 µg/mL for some derivatives . This suggests that this compound could possess similar antimicrobial efficacy.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Apoptosis Induction : The compound may activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It influences cell cycle checkpoints, preventing cancer cells from proliferating.
- Antimicrobial Mechanisms : It disrupts bacterial cell membranes or inhibits essential bacterial enzymes.
Comparison with Related Compounds
To better understand the unique properties of this compound, it can be compared with other indole derivatives:
| Compound Name | IC50 (µg/mL) HCT116 | IC50 (µg/mL) A549 | Mechanism of Action |
|---|---|---|---|
| 3-Ethyl-3-methyl... | 6.76 | >200 | Apoptosis induction |
| Indole-3-acetic acid | N/A | N/A | Plant hormone; growth modulation |
| 1-Methylindole... | N/A | N/A | Antimicrobial properties |
Research Findings
Recent studies have highlighted the potential of indole derivatives in drug development:
- Anticancer Activity : A study showed that compounds with similar structures significantly inhibited cancer cell proliferation and promoted apoptosis through various cellular pathways .
- Antimicrobial Efficacy : Indoles exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections caused by resistant strains .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-ethyl-3-methyl-1,2-dihydroindole-7-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-3-12(2)7-13-10-8(11(14)15)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3,(H,14,15) |
InChI Key |
HPRCZEIWULPOEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C(C=CC=C21)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















